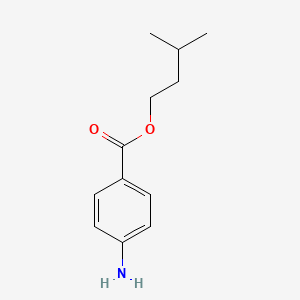

Isopentyl 4-aminobenzoate

Description

Contextual Overview of 4-Aminobenzoic Acid Derivatives in Contemporary Chemistry

4-Aminobenzoic acid (PABA), a crystalline solid, serves as a vital precursor in the synthesis of a multitude of derivatives with significant applications in medicinal chemistry and material science. mdpi.comnih.gov Its structure, featuring both an acidic carboxyl group and a basic amino group, allows for a wide array of chemical modifications, making it a versatile building block. nih.govexplorationpub.com In contemporary chemistry, PABA derivatives are explored for numerous potential uses. mdpi.comnih.gov The inherent ability of PABA to be chemically altered has led to the development of a vast library of compounds, including local anesthetics and molecules with potential antimicrobial and cytotoxic properties. mdpi.comnih.gov

Simple modifications to the PABA structure can lead to compounds with significant biological activity. mdpi.com For instance, the creation of Schiff bases through the reaction of PABA with various aldehydes has yielded derivatives with antibacterial and antifungal properties. mdpi.comnih.gov The structural versatility of PABA allows for substitutions at both the amino and carboxyl groups, enabling the design of novel molecules for diverse research applications. nih.govexplorationpub.com This adaptability makes PABA and its derivatives a continued focus of research for developing new functional materials and therapeutic agents. nih.govrsc.org

Table 1: Physicochemical Properties of 4-Aminobenzoic Acid (PABA)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol solubilityofthings.com |

| Appearance | White to light yellow crystalline powder solubilityofthings.com |

| Melting Point | 187 °C solubilityofthings.com |

| Solubility | Soluble in water (6.1 g/L at 30°C), alcohol, and ether solubilityofthings.comeuropa.eu |

| Density | 1.374 g/cm³ solubilityofthings.com |

Significance of Esterification in Modifying Aromatic Amines for Specialized Applications

Esterification is a fundamental and widely utilized chemical reaction in organic synthesis, involving the reaction of a carboxylic acid with an alcohol to form an ester. iajpr.com In the context of aromatic amines like 4-aminobenzoic acid, esterification is a crucial tool for modifying the molecule's physicochemical properties to suit specialized applications. ontosight.aijst.go.jp The primary effect of converting the carboxylic acid group of PABA into an ester is the alteration of its polarity and lipophilicity (fat-solubility). ontosight.ai This change significantly influences how the molecule interacts with biological systems and other chemical substances. ontosight.ai

Isopentyl 4-aminobenzoate (B8803810) is the ester formed from the reaction of 4-aminobenzoic acid and isopentanol (also known as 3-methyl-1-butanol). ontosight.aichemsrc.com This specific esterification modifies the parent PABA molecule, resulting in a compound with distinct properties. For example, the increased lipophilicity can affect its absorption and distribution in biological systems. ontosight.ai The esterification process is a key strategy used in the development of various compounds, including those used in sunscreens and as pharmaceutical intermediates. nih.govontosight.ai The choice of the alcohol (in this case, isopentanol) allows for the fine-tuning of the resulting ester's properties for a specific purpose. nih.gov The synthesis of aminobenzoate esters is a cornerstone of medicinal and industrial chemistry, enabling the creation of a diverse range of functional molecules from simple aromatic acid precursors. iajpr.com

Table 2: Properties of Isopentyl 4-aminobenzoate

| Property | Value |

|---|---|

| CAS Number | 38120-10-4 chemsrc.com |

| Molecular Formula | C₁₂H₁₇NO₂ nih.gov |

| Molecular Weight | 207.27 g/mol nih.gov |

| Boiling Point | 343.3 °C at 760 mmHg chemsrc.com |

| Density | 1.057 g/cm³ chemsrc.com |

| Synonyms | Isopentyl para-aminobenzoate, Amyl p-aminobenzoate ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38120-10-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-methylbutyl 4-aminobenzoate |

InChI |

InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3 |

InChI Key |

DVPONJRILZFUGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Isopentyl 4 Aminobenzoate and Its Analogs

Direct Esterification Routes

Direct esterification involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. The most common protocol for this transformation is the Fischer-Speier esterification, or simply Fischer esterification, which is a reversible, acid-catalyzed reaction. researchgate.netwvu.eduathabascau.camasterorganicchemistry.com The position of the equilibrium can be influenced by using an excess of one reactant or by removing a product, typically water, as it is formed. athabascau.caorganic-chemistry.org

Fischer Esterification Protocols

Fischer esterification is a classic and widely used method for preparing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. thermofisher.comukessays.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.netchegg.commiracosta.edu The alcohol then acts as a nucleophile, attacking this activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmiracosta.edusmartacademictutors.blog Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. organic-chemistry.orgmiracosta.edu

The synthesis of esters like isopentyl 4-aminobenzoate (B8803810) via Fischer esterification is typically catalyzed by strong Brønsted or Lewis acids. organic-chemistry.org Strong mineral acids are commonly employed, with concentrated sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl) gas being frequent choices. wvu.educhegg.comyoutube.comslideshare.net The catalyst's role is to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. researchgate.netchegg.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, strategies based on Le Châtelier's principle are used, such as using an excess of the alcohol or acid reactant or removing the water formed during the reaction. athabascau.caorganic-chemistry.orgthermofisher.com

Below is a table summarizing typical catalysts and conditions for acid-catalyzed esterification of aromatic acids, which are analogous to the synthesis of isopentyl 4-aminobenzoate.

| Catalyst | Reactants | Key Conditions | Reference |

| Conc. H₂SO₄ | p-Aminobenzoic acid, Ethanol (B145695) | Reflux for 60-75 minutes | researchgate.net |

| Conc. H₂SO₄ | Acetic acid, Isopentyl alcohol | Reflux for 1 hour | thermofisher.comsmartacademictutors.blog |

| Dry HCl gas | p-Aminobenzoic acid, Ethanol | Heat under reflux for 2 hours | slideshare.net |

| Conc. H₂SO₄ | p-Aminobenzoic acid, Ethanol | Reflux for 45 minutes | chegg.com |

This table is interactive. Click on the headers to sort the data.

While Fischer esterification is fundamentally a catalytic reaction, the presence of a basic functional group in the carboxylic acid substrate, such as the amino group in 4-aminobenzoic acid (PABA), alters the acid requirement. researchgate.net The basic amino group reacts with the acid catalyst in an acid-base neutralization reaction. This consumption of the catalyst means that a stoichiometric amount of acid, rather than a purely catalytic amount, is necessary to ensure there is sufficient acid available to protonate the carboxylic acid's carbonyl group and drive the esterification forward. researchgate.net In the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate), a close analog, a precipitate of the PABA-acid salt is often observed upon addition of the strong acid before the reaction is heated. researchgate.netchegg.com

Transesterification Processes

Transesterification is another significant method for synthesizing esters. This process involves the reaction of an existing ester with an alcohol to form a different ester. google.com For the synthesis of this compound, this would typically involve reacting a simple alkyl ester of 4-aminobenzoic acid, such as methyl or ethyl 4-aminobenzoate, with isopentyl alcohol in the presence of a catalyst. google.com Like Fischer esterification, transesterification is a reversible reaction, and the equilibrium must be shifted toward the desired product. researchgate.netnih.govjbiochemtech.com This is generally achieved by using a large excess of the reactant alcohol (isopentyl alcohol in this case) or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). google.comnih.gov

Transesterification can be catalyzed by acids, bases, or enzymes. researchgate.netjbiochemtech.comjbiochemtech.com Both homogeneous catalysts, such as potassium hydroxide (B78521) (KOH) and sulfuric acid, and heterogeneous catalysts are used. jbiochemtech.comekb.egresearchgate.net The choice of catalyst and reaction conditions are critical factors that influence the reaction rate and final yield. nih.govekb.eg

Key parameters that are optimized to maximize yield include:

Alcohol to Ester Molar Ratio: A higher molar ratio of the incoming alcohol is used to shift the equilibrium towards the product side. nih.gov Ratios from 6:1 to 9:1 are common in related processes. ekb.eg

Catalyst Concentration: The amount of catalyst can significantly affect the reaction rate. Typical concentrations range from 0.5 to 3 wt%. nih.govekb.eg

Reaction Temperature: The temperature is usually kept just below the boiling point of the alcohol to increase the reaction rate without excessive evaporation. ekb.eg Optimal temperatures often range between 55 °C and 65 °C. nih.govekb.eg

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting side reactions. nih.gov

The table below presents optimized conditions found in various transesterification studies, which can be adapted for the synthesis of this compound.

| Catalyst Type | Catalyst Example | Alcohol:Oil Ratio | Temperature (°C) | Yield (%) | Reference |

| Homogeneous Base | KOH | 6:1 | 60 | 99.73 | nih.gov |

| Homogeneous Base | NaOH | 7:1 | 60 | 83 | nih.gov |

| Homogeneous Acid | H₂SO₄ | 10.3:1 | 60 | 99 | nih.gov |

| Heterogeneous Base | CaO | - | - | 96.48 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

To enhance the yield of the desired ester in a transesterification reaction, it is crucial to continuously shift the reaction equilibrium to the product side. A primary strategy is the removal of one of the products as it is formed. google.com In the synthesis of this compound from ethyl 4-aminobenzoate and isopentyl alcohol, the byproduct is ethanol. Since ethanol has a lower boiling point (78 °C) than isopentyl alcohol (131 °C) and the product ester, it can be selectively removed from the reaction mixture by distillation. google.com This removal drives the reaction to completion and results in a higher yield of the target this compound. google.comresearchgate.net Other techniques, such as using vacuum conditions, can also facilitate the removal of the volatile byproduct. google.com

Advanced Synthetic Approaches

Advanced synthetic methodologies provide efficient and specific routes to this compound and its analogs. These approaches often involve multi-step processes that allow for precise control over the final molecular structure.

One advanced method for synthesizing aminobenzoic acid derivatives involves rearrangement reactions from suitable precursors. These reactions can offer novel pathways that may avoid harsh reagents or challenging intermediates.

A notable rearrangement strategy for the preparation of 4-aminobenzoic acid and its derivatives utilizes hydroxamic acid intermediates. This method avoids traditional nitration and reduction reactions, which can involve hazardous materials. google.com

The process begins with an acid ester raw material, such as a 1,4-phthalic acid monoester or diester. This starting material is reacted with hydroxylamine (B1172632) to form a benzoyl hydroxamic acid inorganic salt. google.com Specifically, 4-alkoxy acyl benzoyl hydroxamic acid inorganic salts can be generated from the corresponding diesters. google.com

This intermediate hydroxamic acid salt is then subjected to a rearrangement reaction to yield the corresponding 4-aminobenzoate. google.com This transformation is a key step in forming the aminobenzoate structure. The final step involves acidification of the resulting 4-aminobenzoic acid salt to produce 4-aminobenzoic acid itself, which can then be esterified to produce derivatives like this compound. google.com

| Starting Material | Intermediate | Product of Rearrangement |

| 1,4-phthalic acid monoester | 4-carboxyl benzoyl hydroxamic acid inorganic salt | 4-aminobenzoate |

| 1,4-phthalic acid diester | 4-alkoxy acyl benzoyl hydroxamic acid inorganic salt | 4-aminobenzoate |

| 1,4-phthalic acid monoester monoamide | 4-carbamoyl benzoyl hydroxamic acid inorganic salt | 4-aminobenzamide |

Another significant approach to synthesizing analogs of this compound is the direct derivatization of 4-aminobenzoic acid (PABA). This foundational molecule serves as a versatile scaffold for various chemical modifications. mdpi.com

Alkylation is a key strategy for producing O- and N-alkyl derivatives of 4-aminobenzoic acid. These modifications can be carried out on either the carboxyl or the amino group of the PABA molecule. mdpi.com

A series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been synthesized using potassium carbonate and appropriate alkylating agents under simple and mild reaction conditions. nih.gov This method allows for the introduction of various alkyl groups to create a library of compounds. The characterization of these analogs is typically confirmed using techniques such as Electron Impact Mass Spectrometry (EIMS), Fourier Transform Infrared (FTIR), and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. nih.gov

The amino group of PABA is typically free, but it can be mono- or di-alkylated. mdpi.com The carboxyl group can also be modified through ester formation. mdpi.com For instance, the synthesis of various alkyl esters of p-aminobenzoic acid can be effectively catalyzed by commercial boron trifluoride ethyl ether in a convenient single-step reaction that does not require special conditions or equipment. researchgate.net

| Functional Group | Modification | Example Reagents/Catalysts |

| Amino Group | Mono-alkylation, Di-alkylation | Alkyl halides, Ionic liquids, Triethylamine researchgate.net |

| Carboxyl Group | Esterification (O-alkylation) | Alkylating agents, Potassium carbonate, Boron trifluoride ethyl ether nih.govresearchgate.net |

Derivatization from 4-Aminobenzoic Acid

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related compounds to minimize environmental impact. nih.gov This involves the use of sustainable solvents, alternative reaction media, and process intensification to improve atom economy and reduce waste. nih.gov

A key aspect of green chemistry is the development and use of sustainable solvent systems. Traditional organic solvents can be hazardous to health and the environment, prompting a search for greener alternatives.

In the context of synthesizing aminobenzoate esters, conventional methods sometimes employ hydrocarbon solvents like toluene (B28343) or xylene to control the reaction temperature and prevent the loss of volatile reagents. google.com However, these solvents often present health hazards and require additional energy-intensive steps for their removal from the final product. google.com

The development of "green" solvents, such as those derived from biomass, offers a more sustainable alternative. Dihydrolevoglucosenone, marketed as Cyrene, is a bio-based solvent that can be produced from cellulose (B213188) in just two steps. It is biodegradable, non-mutagenic, and non-toxic, making it an attractive option for organic synthesis. researchgate.net While the direct application of Cyrene to this compound synthesis is not explicitly detailed, its emergence as a viable green solvent highlights a trend towards more environmentally friendly chemical processes.

Another approach in green chemistry is the use of solvent-free reaction systems. For example, the enzymatic esterification to produce isoamyl acetate (B1210297), a structurally related ester, has been optimized in a solvent-free environment. researchgate.net This not only eliminates the need for potentially harmful solvents but can also simplify product purification.

| Green Chemistry Approach | Description | Example |

| Sustainable Solvents | Use of environmentally benign solvents, often derived from renewable resources. | Cyrene (dihydrolevoglucosenone) researchgate.net |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, reducing waste and simplifying purification. | Enzymatic synthesis of isoamyl acetate researchgate.net |

| Avoidance of Hazardous Solvents | Replacing hazardous solvents like toluene and xylene with safer alternatives or eliminating them altogether. | google.com |

Catalytic Approaches for Enhanced Atom Economy

In the pursuit of sustainable chemical manufacturing, the principle of atom economy—which emphasizes the maximization of reactant atoms incorporated into the final product—is a critical metric for efficiency. nih.gov Traditional esterification methods for producing compounds like this compound often rely on stoichiometric amounts of strong mineral acids, leading to significant waste and complex purification procedures. niscpr.res.in Catalytic approaches offer a superior alternative by minimizing waste and enhancing reaction efficiency, aligning with the principles of green chemistry. jocpr.com

| Product | Alcohol Used | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Methyl Paraben | Methanol | 10 | 82 |

| Ethyl Paraben | Ethanol | 12 | 75 |

| Propyl Paraben | Propan-1-ol | 12 | 72 |

Biosynthetic Routes to Aminobenzoic Acid and its Derivatives

Biosynthesis offers a renewable and environmentally benign alternative to the chemical synthesis of 4-aminobenzoic acid (PABA), the core aromatic structure of this compound. In many bacteria, fungi, and plants, PABA is a key intermediate in the synthesis of folate. wikipedia.orgyeastgenome.org The biosynthetic pathway originates from the shikimate pathway, a central metabolic route for the production of aromatic compounds. nih.gov

The synthesis of PABA begins with chorismate, a critical branch-point intermediate. nih.gov Two key enzymatic steps convert chorismate to PABA:

4-amino-4-deoxychorismate (4ADC) Synthase: This enzyme, composed of subunits PabA and PabB in Escherichia coli, catalyzes the transfer of an amino group from glutamine to chorismate, forming the intermediate 4-amino-4-deoxychorismate. nih.govtandfonline.com

4-amino-4-deoxychorismate (4ADC) Lyase: This enzyme, encoded by the pabC gene, subsequently cleaves pyruvate (B1213749) from 4ADC to yield PABA. nih.govnih.gov

Significant research has focused on metabolically engineering microorganisms like E. coli, Bacillus subtilis, and Saccharomyces cerevisiae to overproduce PABA from simple carbon sources like glucose. tandfonline.comasm.orgresearchgate.net These strategies often involve:

Overexpression of key enzymes: Increasing the expression of genes such as pabA, pabB, and pabC helps to direct more metabolic flux towards PABA. nih.govtandfonline.com Introducing heterologous genes, such as a fused pabAB from Corynebacterium efficiens, has been shown to considerably increase the PABA titer. tandfonline.comasm.org

Deleting competing pathways: Knocking out genes that divert chorismate towards the synthesis of aromatic amino acids (e.g., trpC, aroH) can further channel the precursor specifically toward PABA production. nih.gov

Optimizing carbon source utilization: Studies have shown that the choice of carbon source can significantly impact PABA yields, with engineered strains capable of co-utilizing substrates like glucose and xylose to enhance production. nih.govasm.org

These metabolic engineering efforts have led to significant increases in PABA production, demonstrating the potential of biosynthetic routes for creating valuable aromatic compounds. asm.org

| Organism | Key Genetic Modifications | Carbon Source | PABA Titer (g/L) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Overexpression of pabAB (C. callunae), pabC (X. bovienii); knockout of aroH | Amino Sugar | 3.22 | nih.gov |

| Escherichia coli | Overexpression of aroFfbr, pabC, and multiple copies of codon-optimized pabAB (C. efficiens) | Glucose | 4.8 | tandfonline.com |

| Escherichia coli | Optimized glucose/xylose co-utilization strategy with pathway modularization | Glucose | 8.22 | asm.org |

| Saccharomyces cerevisiae | Overexpression of ABZ1 and ABZ2; feedback-resistant ARO4; deletion of ARO7 and TRP3 | Glycerol-Ethanol | 0.215 | researchgate.net |

Reaction Mechanisms and Pathways

Mechanistic Elucidation of Esterification Reactions

The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of 4-aminobenzoic acid by a strong acid catalyst, such as sulfuric acid. byjus.commasterorganicchemistry.com This initial step is crucial as it activates the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like isopentyl alcohol. libretexts.orgbyjus.com

The subsequent step involves the nucleophilic attack of the hydroxyl oxygen of isopentyl alcohol on the activated carbonyl carbon. vanderbilt.edumasterorganicchemistry.com This addition results in the formation of a tetrahedral intermediate. masterorganicchemistry.com Following this, a proton transfer occurs from the newly added oxonium group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, isopentyl 4-aminobenzoate (B8803810). masterorganicchemistry.com This entire sequence is a classic illustration of a nucleophilic acyl substitution reaction, where the hydroxyl group of the carboxylic acid is substituted by the isopentoxy group of the alcohol. vanderbilt.edulibretexts.orglibretexts.org

The protonation dynamics of the starting material, 4-aminobenzoic acid (PABA), are complex and highly dependent on the environment. PABA has two potential protonation sites: the amino nitrogen and the carbonyl oxygen of the carboxylic acid. rsc.orgnih.gov In aqueous solution, the amino group is the more basic site, leading to the predominance of the N-protonated isomer (protomer). rsc.orgresearchgate.net However, in the gas phase, the O-protonated isomer is more stable. nih.govrsc.orgresearchgate.net This environmental dependence on the site of protonation is a key factor in understanding the reactivity of the molecule during reactions like esterification.

Research on protonated PABA and its esters has revealed fascinating details about intramolecular proton transfer, particularly the transition from the solution-favored N-protomer to the gas-phase-favored O-protomer. researchgate.netnih.gov This isomerization does not typically occur via a direct intramolecular jump due to a high energy barrier. mpg.de Instead, it is mediated by solvent molecules in a process known as intracluster proton transfer. rsc.orgnih.gov

Two primary mechanisms have been identified for this solvent-mediated transfer: the Grotthuss mechanism and the vehicle mechanism. nih.govnih.gov

Grotthuss (proton-relay) mechanism : In this model, a "proton wire" or "bridge" of solvent molecules forms between the two protonation sites. A proton is then relayed along this hydrogen-bonded network. nih.gov

Vehicle mechanism : This mechanism involves a single solvent molecule that acts as a carrier, physically transporting the proton from the N-site to the O-site. nih.govnih.govfigshare.com

Cryogenic ion spectroscopy studies on microhydrated protonated PABA have shown that the dominant mechanism can change depending on the number of water molecules present. For smaller clusters (e.g., five or six water molecules), the vehicle mechanism is predominant. As the degree of hydration increases to seven or more molecules, a switch to the Grotthuss mechanism is observed. nih.gov This highlights the critical role that the immediate solvent environment plays in dictating the fundamental pathways of proton migration. rsc.org

| Condition | Favored Protonation Site | Observed Proton Transfer Mechanism | Key Findings |

|---|---|---|---|

| Aqueous Solution | Amino Group (N-protomer) | Not applicable (stable protomer) | The amino nitrogen is the most basic site in a protic solvent environment. rsc.orgresearchgate.net |

| Gas Phase (unsolvated) | Carbonyl Oxygen (O-protomer) | Not applicable (stable protomer) | The O-protomer is thermodynamically more stable in the absence of solvent. nih.gov |

| Gas Phase (microhydrated, n=1-2 H₂O) | Transitioning | Grotthuss and Vehicle mechanisms observed | Solvent-mediated proton transfer to the carboxylic acid occurs even with few water molecules. rsc.org |

| Gas Phase (microhydrated, n=5-6 D₂O) | Transitioning | Vehicle Mechanism | Spectroscopic evidence shows a single solvent molecule carries the proton from the N- to the O-site. nih.gov |

| Gas Phase (microhydrated, n≥7 D₂O) | Transitioning | Grotthuss Mechanism | With increased hydration, the mechanism switches to a proton relay through a water bridge. nih.gov |

Radical Mechanisms in Derivatization Reactions

The aromatic amine functionality of isopentyl 4-aminobenzoate allows for a range of derivatization reactions that proceed through radical intermediates. These transformations are powerful tools for introducing a wide variety of substituents onto the aromatic ring that are often not accessible through standard electrophilic aromatic substitution.

The Sandmeyer reaction is a versatile and important transformation that converts a primary aromatic amine, such as the one in this compound, into a wide array of functional groups. byjus.comtutorchase.comscienceinfo.com The reaction proceeds in two main stages. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an aryl diazonium salt. geeksforgeeks.org This diazonium group (-N₂⁺) is an excellent leaving group.

The second stage involves the reaction of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN). wikipedia.org The mechanism is a radical-nucleophilic aromatic substitution (SᵣNAr). wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. scienceinfo.comwikipedia.org This transfer reduces the diazonium ion, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. geeksforgeeks.orgnih.gov This aryl radical then reacts with the anion from the copper salt (e.g., Cl⁻, Br⁻, CN⁻) in a step that regenerates the copper(I) catalyst, yielding the final substituted aromatic product. wikipedia.org The detection of biaryl byproducts provides strong evidence for the existence of this aryl radical intermediate. wikipedia.org

| Reagent(s) | Product Functional Group | Reaction Name/Type |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction wikipedia.org |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction wikipedia.org |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction wikipedia.org |

| Cu₂O / H₂O, Cu(NO₃)₂ | -OH (Hydroxy) | Sandmeyer Reaction wikipedia.org |

| HBF₄, heat | -F (Fluoro) | Balz–Schiemann Reaction wikipedia.org |

| KI | -I (Iodo) | Sandmeyer-Type (no Cu catalyst) wikipedia.org |

As a derivative of PABA, this compound is designed to absorb ultraviolet (UV) radiation, a property that makes related compounds useful as UV filters in sunscreens. acs.org This absorption of light energy can also initiate photochemical reactions, leading to the degradation of the compound. These reactions often involve radical intermediates.

Studies on PABA and its ethyl ester (Et-PABA) show that they can undergo photodegradation upon UV irradiation. acs.orgresearchgate.netmdpi.com The process can be enhanced by advanced oxidation processes, such as using UV light in combination with persulfate (UV/PDS), which generates highly reactive sulfate (B86663) radicals (SO₄•⁻). mdpi.com The irradiation of PABA in aqueous solutions, particularly under aerobic conditions, leads to the formation of hydroxylated and oxidized products, such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol. nih.gov The formation of these products suggests the involvement of radical intermediates, potentially arising from the deprotonated PABA radical cation. nih.gov

While specific studies on the photochemistry of this compound are not extensively detailed, the behavior of its parent compound, PABA, provides a strong model for its likely light-induced reaction pathways. The absorption of UV photons can excite the molecule to a higher energy state, potentially leading to bond cleavage or reaction with other species (like oxygen or other radicals) to form various degradation products. acs.orgacs.org

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of Isopentyl 4-aminobenzoate (B8803810). uni-rostock.de These methods measure the vibrational modes of a molecule, which are unique and act as a molecular "fingerprint". welcomehomevetsofnj.org

The FTIR and Raman spectra of Isopentyl 4-aminobenzoate are distinguished by absorption bands corresponding to its primary functional groups: the primary amine (-NH₂), the ester carbonyl (C=O), the aromatic ring, and the isopentyl alkyl chain.

The primary amino group typically exhibits two distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. welcomehomevetsofnj.org The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the isopentyl group are observed as strong bands in the 2800-3000 cm⁻¹ region. welcomehomevetsofnj.org

A very strong and sharp absorption band, characteristic of the ester carbonyl (C=O) stretching vibration, is a key feature in the IR spectrum, typically appearing around 1700-1750 cm⁻¹. welcomehomevetsofnj.org The aromatic C=C ring stretching vibrations usually produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is generally found near 1280 cm⁻¹. squarespace.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Isopentyl (-C₅H₁₁) | C-H Stretch | 2850 - 2960 |

| Ester (C=O) | C=O Stretch | 1700 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

This table is based on characteristic frequencies for similar molecules like ethyl 4-aminobenzoate and p-aminobenzoic acid. welcomehomevetsofnj.orgresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. linfield.eduhoriba.com For this compound, SERS can provide detailed information about the molecule's interaction with the metal surface. linfield.edu

Studies on the parent compound, p-aminobenzoic acid (PABA), have shown that the molecule can interact with silver surfaces through both the amino (-NH₂) and carboxylate (-COO⁻) groups. squarespace.com The orientation and binding of the molecule to the surface can be deduced from changes in the SERS spectrum. For instance, enhancement of the benzene (B151609) ring modes suggests a particular orientation of the molecule on the nanoparticle surface. linfield.edu It has been observed that different surface species can coexist, binding through either the carboxylate or the amine group, and their relative populations can be influenced by experimental conditions. kisti.re.kr This technique holds potential for detecting this compound at very low concentrations and for studying its behavior at interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H-NMR spectrum of this compound would display characteristic signals for each unique proton environment. The aromatic protons on the benzene ring typically appear as two doublets in the downfield region (around 6.6-7.9 ppm) due to the electron-donating amino group and the electron-withdrawing ester group. rsc.org A broad singlet for the amino (-NH₂) protons would also be present. The protons of the isopentyl group would appear in the upfield region (around 0.9-4.2 ppm), with distinct signals for the -OCH₂-, -CH₂-, -CH-, and -CH₃ groups, showing characteristic splitting patterns (e.g., triplets, multiplets, doublets) due to spin-spin coupling. rsc.org

The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically the most downfield signal (around 166 ppm). rsc.org The aromatic carbons show signals in the range of 113-151 ppm. rsc.orgoregonstate.edu The carbons of the isopentyl group would appear in the upfield region of the spectrum. uoi.gr

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (ortho to -NH₂) | Doublet | ~ 6.6 |

| Aromatic (ortho to -COOR) | Doublet | ~ 7.8 |

| Amino (-NH₂) | Broad Singlet | ~ 4.2 |

| Ester (-OCH₂-) | Triplet | ~ 4.2 |

| Isopentyl (-CH₂-) | Multiplet | ~ 1.7 |

| Isopentyl (-CH-) | Multiplet | ~ 1.5 |

This table is based on data for analogous compounds like ethyl 4-aminobenzoate. rsc.org

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester (C=O) | ~ 167 |

| Aromatic (C-NH₂) | ~ 151 |

| Aromatic (C-COOR) | ~ 120 |

| Aromatic (CH) | 114 - 132 |

| Ester (-OCH₂-) | ~ 64 |

This table is based on data for analogous compounds like ethyl 4-aminobenzoate. rsc.org

Coupling constants (J values) provide information about the connectivity of atoms and the dihedral angles between bonds, further confirming the structural assignment. rubingroup.org

The flexibility of the isopentyl group and the potential for rotation around the ester C-O bond mean that this compound can exist in multiple conformations. auremn.org.br Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study these conformational preferences in solution. nih.gov

NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure of the molecule. By analyzing the NOE cross-peaks, it is possible to determine the relative orientation of the isopentyl chain with respect to the aromatic ring. nih.gov Such studies can reveal the most stable conformers and how the conformational equilibrium is influenced by factors like solvent polarity. nih.govresearchgate.net

Mass Spectrometry (EIMS, Cryo-IM-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. wikipedia.orglibretexts.org This fragmentation is highly reproducible and provides a characteristic pattern that is useful for structural identification. For this compound, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for aminobenzoate esters include the loss of the alkyl radical (the isopentyl group) and the loss of an alkene from the alkyl chain. researchgate.net

Cryogenic Ion Mobility-Mass Spectrometry (Cryo-IM-MS) is a more advanced technique that combines ion mobility spectrometry with mass spectrometry at cryogenic temperatures (around 80 K). acs.org This method allows for the separation of ions based on their size, shape, and charge in the gas phase. nih.gov For a flexible molecule like this compound, Cryo-IM-MS can be used to "freeze" and separate different conformers that might exist in the gas phase. chemrxiv.orgsemanticscholar.org This provides valuable experimental data on the three-dimensional structure of the molecule, which can be compared with theoretical calculations to gain a deeper understanding of its conformational landscape. researchgate.net

Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through the analysis of its molecular ion and characteristic fragmentation patterns. In electron ionization (EI-MS), the molecule is expected to form a molecular ion ([M]+•) corresponding to its molecular weight.

The fragmentation of this compound is governed by the functional groups present, namely the aromatic amine and the isopentyl ester moiety. The primary fragmentation pathways for similar aminobenzoate esters involve cleavages adjacent to the ester group. researchgate.netlibretexts.org Key fragmentation processes include:

Alpha-Cleavage: This involves the homolytic cleavage of the bond between the isopentyl group and the oxygen atom, leading to the loss of an isopentyl radical (•C₅H₁₁). This process results in the formation of a stable acylium ion derived from the 4-aminobenzoic acid portion.

McLafferty Rearrangement: This is a characteristic fragmentation of esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (isopentene, C₅H₁₀). This results in a radical cation of 4-aminobenzoic acid.

Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the loss of the isopentoxy radical (•OC₅H₁₁), forming the 4-aminobenzoyl cation.

Further fragmentation can occur within the isopentyl group itself, leading to smaller hydrocarbon fragment ions. The analysis of these patterns allows for the unambiguous identification of the ester and its specific isomeric structure. miamioh.edu Studies on the closely related ethyl 4-aminobenzoate show that upon activation in the gas phase, competitive fragmentation pathways lead to distinct product ions corresponding to radical and alkene losses. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Fragment Structure/Description | Predicted m/z |

|---|---|---|---|

| Molecular Ion | - | [C₁₂H₁₇NO₂]⁺• | 207 |

| McLafferty Rearrangement | Isopentene (C₅H₁₀) | Radical cation of 4-aminobenzoic acid | 137 |

| Alpha-Cleavage | Isopentyl radical (•C₅H₁₁) | 4-aminobenzoyl cation | 136 |

Cryogenic Ion Mobility-Mass Spectrometry for Structural Evolution

Cryogenic Ion Mobility-Mass Spectrometry (Cryo-IM-MS) is a powerful technique for the detailed structural characterization of gas-phase ions. nih.gov This method separates ions not only by their mass-to-charge ratio (m/z) but also by their shape, or more precisely, their rotationally averaged collision cross-section (CCS). epfl.ch By cooling the ions to cryogenic temperatures (typically below 100 K), their conformational flexibility is significantly reduced, allowing for the "freezing" and separation of distinct structural isomers or conformers that would otherwise be averaged out at higher temperatures. osti.gov

While specific Cryo-IM-MS studies on this compound are not prevalent, the technique offers significant potential for its structural elucidation. Application of Cryo-IM-MS would enable the following:

Conformational Analysis: Separation and characterization of different stable gas-phase conformers of the protonated or radical cation of this compound. These conformers may differ in the orientation of the flexible isopentyl chain relative to the planar aminobenzoate ring system.

Structural Filtering: By coupling ion mobility separation with subsequent fragmentation analysis (MS/MS), it is possible to obtain clean fragmentation spectra for each individual conformer. researchgate.net This can reveal how the three-dimensional structure of the ion influences its fragmentation pathways.

Solvation Studies: The technique is adept at studying the initial steps of solvation by forming and characterizing weakly bound clusters of the target ion with a few solvent molecules. This could provide fundamental insights into the non-covalent interactions between this compound and its environment.

The combination of ion mobility and cryogenic spectroscopy provides highly resolved data that serves as a stringent benchmark for theoretical calculations of molecular structure. nih.govepfl.ch

Electronic Spectroscopy (UV-Vis, ECD)

Analysis of Absorption and Emission Properties

The electronic absorption and emission properties of this compound are primarily determined by the 4-aminobenzoate chromophore. The isopentyl group, being an insulating alkyl chain, has a negligible effect on the position of the main absorption and emission bands compared to other simple alkyl esters like ethyl or methyl 4-aminobenzoate. rsc.orgresearchgate.net

The UV-Visible absorption spectrum is characterized by strong absorption bands in the UV region, arising from π → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOR) leads to an intramolecular charge transfer (ICT) character in the electronic transitions.

Fluorescence emission is also a characteristic feature of this class of molecules. Upon excitation into its absorption bands, the molecule relaxes to the lowest excited singlet state (S₁) and can then return to the ground state (S₀) by emitting a photon. The position and intensity of the emission band are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which is typical for molecules with significant ICT character. rsc.org

Data from the closely related compound ethyl 4-aminobenzoate demonstrates these properties. In aqueous solution, it exhibits an absorption maximum around 294 nm. researchgate.net The fluorescence emission maximum is observed at higher wavelengths and is strongly influenced by the local environment, such as encapsulation within cyclodextrins or micelles. rsc.orgresearchgate.net

Table 2: Spectroscopic Data for Ethyl 4-aminobenzoate (Analog of this compound) in Various Media

| Medium | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Water | ~294 | ~345 |

| α-Cyclodextrin | ~294 | ~336 |

| β-Cyclodextrin | ~294 | ~336 |

| SDS Micelles | ~298 | ~340 |

| TTABr Micelles | ~300 | ~340 |

Data sourced from studies on ethyl 4-aminobenzoate. rsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to model the electronic excited states of molecules and predict their spectroscopic properties. rsc.org It provides a theoretical framework for understanding the absorption and emission spectra of compounds like this compound. beilstein-journals.org

TD-DFT calculations can accurately predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum. For this compound, these calculations would model the transition from the ground electronic state (S₀) to the first few excited singlet states (S₁, S₂, etc.). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band.

Furthermore, TD-DFT analysis yields valuable insights into the nature of the electronic transitions by examining the molecular orbitals involved. researchgate.net Key findings from such calculations typically include:

HOMO-LUMO Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 4-aminobenzoate esters, the HOMO is typically localized on the aminophenyl moiety, while the LUMO has significant contributions from the carbonyl group and the aromatic ring.

Transition Character: The primary absorption band corresponds to the HOMO → LUMO transition, which confirms the intramolecular charge transfer (ICT) character, with electron density moving from the amino group towards the ester function upon excitation.

Optimized Geometries: By optimizing the geometry of the molecule in its first excited state (S₁), TD-DFT can be used to model the emission process (fluorescence) and predict the wavelength of the emitted light, providing a complete picture of the photophysical processes. rsc.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 4-aminobenzoate |

| Methyl 4-aminobenzoate |

Computational Chemistry and Theoretical Investigations of this compound

Extensive searches of scientific literature and computational chemistry databases have revealed a notable lack of specific theoretical investigations focused on this compound. While the principles of computational chemistry are broadly applicable, detailed studies providing specific data for this molecule are not publicly available. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are commonly applied to structurally similar molecules, such as ethyl 4-aminobenzoate and p-aminobenzoic acid, to elucidate their electronic and structural properties. However, the direct application of these methods to this compound, and the corresponding results, have not been reported in the available literature.

Consequently, the following sections detail the types of analyses that would be conducted in a computational study of this compound, while noting the absence of specific data for this compound itself.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis, ECD)DFT calculations are routinely used to predict various spectroscopic parameters.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These predicted spectra are invaluable for interpreting experimental data.

NMR Spectra: Chemical shifts (¹H and ¹³C NMR) can be calculated to aid in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding UV-Visible absorption spectra.

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectra can be predicted to determine the absolute configuration. No theoretical predictions for the vibrational, NMR, UV-Vis, or ECD spectra of this compound have been reported in the literature.

NBO analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like picture of the electronic structure. An NBO analysis of this compound would quantify the stability arising from electron delocalization, such as the interaction between the lone pairs on the nitrogen and oxygen atoms and the π-system of the benzene (B151609) ring. There are currently no published NBO analysis results for this specific compound.

Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule, which is a measure of its potential for nonlinear optical (NLO) applications. Molecules with significant charge transfer characteristics, like p-aminobenzoate derivatives, are often investigated for their NLO properties. Such calculations would provide insight into the potential of this compound as an NLO material. However, no studies reporting the calculated hyperpolarizability of this compound are available.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions within a molecule or between molecules. wikipedia.org This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.org By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized. These interactions are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules.

NCI plots visually distinguish different types of non-covalent interactions:

Hydrogen bonds appear as distinct, disc-like surfaces between the donor and acceptor atoms.

Van der Waals interactions are represented by broader, more diffuse surfaces.

Steric clashes are identified by reddish areas, indicating repulsive interactions. researchgate.net

A hypothetical NCI analysis of an this compound dimer could reveal the following interactions, which are typically quantified by their reduced density gradient (s) and the sign of the second eigenvalue (λ₂) of the Hessian of the electron density.

| Interaction Type | Interacting Groups | Typical Reduced Density Gradient (s) | Sign of λ₂ | Interaction Nature |

|---|---|---|---|---|

| Hydrogen Bond | N-H···O=C | Low | Negative | Attractive |

| π-π Stacking | Aromatic Ring - Aromatic Ring | Low | Slightly Negative/Positive | Attractive |

| Van der Waals | Isopentyl Chain - Isopentyl Chain | Low | Near Zero | Weakly Attractive |

| Steric Repulsion | Overlapping Alkyl Groups | Low | Positive | Repulsive |

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework that defines atomic properties within a molecule based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic charges, energies, and other properties. amercrystalassn.org A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of chemical bonds. wiley-vch.de

Key parameters analyzed at a bond critical point include:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0).

Total electron energy density (H(r)) : The sign of H(r) can also help to characterize the interaction, with negative values indicating a degree of covalent character.

For this compound, QTAIM can be used to characterize the covalent bonds within the molecule as well as the weaker non-covalent interactions that dictate its supramolecular chemistry. Studies on similar molecules have successfully used QTAIM to analyze hydrogen bonding and other non-covalent interactions. rsc.org

The following table presents hypothetical QTAIM parameters for selected bonds in this compound, based on typical values for similar organic molecules.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

|---|---|---|---|---|

| C-C (aromatic) | ~0.30 | ~ -0.80 | ~ -0.45 | Covalent |

| C-N | ~0.25 | ~ -0.60 | ~ -0.30 | Covalent |

| C=O | ~0.40 | ~ -0.10 | ~ -0.70 | Polar Covalent |

| N-H···O (H-bond) | ~0.02 | ~ +0.08 | ~ -0.001 | Hydrogen Bond |

Challenges and Considerations in Quantum Modeling

Quantum modeling of molecules like this compound presents several challenges that must be carefully addressed to obtain accurate and meaningful results. These challenges arise from the inherent complexity of the molecular structure and the approximations used in computational methods.

One of the primary challenges in modeling flexible molecules is the existence of multiple low-energy conformations. anu.edu.au The isopentyl group, with its rotatable bonds, can adopt numerous conformations, and identifying the global minimum energy structure can be computationally expensive. acs.org A thorough conformational search is necessary to ensure that the calculated properties are representative of the most stable structure or a Boltzmann-weighted average of low-energy conformers.

Another consideration is the choice of the theoretical method and basis set. Different levels of theory, such as Hartree-Fock, Density Functional Theory (DFT), or post-Hartree-Fock methods, offer varying degrees of accuracy and computational cost. The selection of an appropriate basis set is also crucial for accurately describing the electronic structure. For molecules with non-covalent interactions, dispersion-corrected DFT methods are often necessary to capture these weak but important forces accurately.

The symmetry of a molecule can have a significant impact on the computational cost of quantum chemical calculations. libretexts.orgaip.org Group theory is the mathematical framework used to describe molecular symmetry. hyle.org When a molecule possesses symmetry, the computational effort required for calculations can be substantially reduced. libretexts.orgaip.org This is because symmetry allows for the simplification of the mathematical expressions used to solve the Schrödinger equation. For instance, integrals that are zero by symmetry can be identified and excluded from the calculation, and the Hamiltonian matrix can be block-diagonalized, which simplifies the process of finding its eigenvalues and eigenvectors. aip.org

This compound is an asymmetric molecule, belonging to the C₁ point group. This lack of symmetry means that no computational advantage can be gained from symmetry operations. libretexts.org Every atomic orbital must be treated independently, and no integrals can be neglected due to symmetry. This increases the computational time and resource requirements compared to a similar-sized molecule with higher symmetry. The absence of symmetry in this compound therefore makes its quantum mechanical modeling more computationally demanding.

Crystallographic and Supramolecular Investigations

Supramolecular Interactions in Crystal StructuresNo published data is available for Isopentyl 4-aminobenzoate (B8803810).

Cocrystallization Studies and Design Principles of 4-Aminobenzoic Acid

Cocrystallization is a widely utilized technique in crystal engineering to modify the physicochemical properties of molecules. The design of cocrystals is heavily reliant on understanding and utilizing intermolecular interactions, particularly hydrogen bonds, to form robust supramolecular synthons. In the case of 4-aminobenzoic acid, the primary functional groups available for hydrogen bonding are the carboxylic acid and the amino group.

Research has shown that 4-aminobenzoic acid readily forms cocrystals with a variety of coformers. The selection of these coformers is guided by the principles of hydrogen bond complementarity. The carboxylic acid group of PABA can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. Similarly, the amino group can donate hydrogen bonds.

A common and predictable supramolecular synthon observed in cocrystals of carboxylic acids is the acid-pyridine heterosynthon, formed between the carboxylic acid group and a nitrogen atom on a pyridine (B92270) ring. Studies on the cocrystallization of 4-aminobenzoic acid with various pyridine-containing molecules have demonstrated the robustness of this particular synthon in directing the crystal packing.

Another important interaction is the acid-amide heterosynthon. The reliability of these synthons allows for a rational design approach to creating new solid forms of PABA with potentially altered properties.

Polymorphism and Crystal Engineering Strategies for 4-Aminobenzoic Acid

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. 4-Aminobenzoic acid is known to exhibit polymorphism, with at least two well-characterized polymorphs, designated as α and β forms. mdpi.comrsc.org

The α-polymorph is generally obtained under standard crystallization conditions and is considered the more stable form at room temperature. The β-polymorph is metastable and can be obtained under specific crystallization conditions. The different packing arrangements of the molecules in these polymorphs lead to differences in their physical properties.

Crystal engineering strategies to control the polymorphic outcome of 4-aminobenzoic acid crystallization often involve varying parameters such as the solvent, cooling rate, and the presence of additives. The solvent can play a crucial role by interacting with the solute molecules and influencing the nucleation and growth of a particular polymorph. For example, solvents that can effectively compete for hydrogen bonding sites on the PABA molecule may disrupt the formation of the more stable α-form and favor the crystallization of the metastable β-form.

The study of polymorphism in model compounds like 4-aminobenzoic acid provides valuable insights into the fundamental principles of crystal growth and how to control the solid-state structure of organic molecules. mdpi.comrsc.org

Applications in Advanced Materials Science

Functionalization of Carbon Nanoallotropes

The covalent functionalization of carbon nanoallotropes is a critical step in overcoming their inherent insolubility and tendency to aggregate, thereby unlocking their full potential for various applications. nih.gov Isopentyl 4-aminobenzoate (B8803810) is an ideal precursor for this purpose, primarily through the chemistry of diazonium salts. The aromatic amine group of the molecule can be converted into a highly reactive diazonium salt in situ, typically using a nitrite (B80452) source like isopentyl nitrite (isoamyl nitrite). beilstein-journals.orggoogle.com This diazonium salt readily reacts with the carbon framework of nanoallotropes, forming a stable covalent bond and attaching the isopentyl aminobenzoate moiety to the surface. researchgate.netnih.gov This process fundamentally alters the material's surface chemistry and properties.

Carbon Nano-onions (CNOs)

Carbon nano-onions (CNOs) are multi-shelled fullerenic structures with a high surface area. nih.gov However, their poor solubility in common solvents limits their processability. nih.govbeilstein-journals.org Functionalization strategies, largely adapted from those developed for carbon nanotubes, are employed to enhance their dispersion. beilstein-journals.orgresearchgate.net

The "Tour reaction" is a versatile and widely studied method for covalently functionalizing CNOs by reacting them with in situ generated diazonium compounds. beilstein-journals.org In this process, an aniline (B41778) derivative, such as Isopentyl 4-aminobenzoate, is reacted with isoamyl nitrite in a suitable solvent like dimethylformamide (DMF), where the CNOs are suspended. beilstein-journals.org The resulting diazonium salt efficiently grafts onto the CNO surface. This covalent modification disrupts the sp²-hybridized carbon framework, which can be observed through techniques like Raman spectroscopy as an increase in the intensity of the disorder-induced D-band. nih.govbeilstein-journals.org The successful attachment of functional groups improves the solubility of the CNOs, making them more suitable for applications in nano- and biotechnology. nih.govbeilstein-journals.org

Table 1: Effects of Diazonium-Based Functionalization on Carbon Nano-onions

| Property | Before Functionalization | After Functionalization | Rationale |

|---|---|---|---|

| Solubility | Poor in aqueous and organic solvents | Improved solubility and dispersibility | Attached functional groups disrupt intermolecular forces and enhance solvent interaction. nih.govbeilstein-journals.org |

| Aggregation | High tendency to aggregate | Reduced aggregation | Steric hindrance from surface groups prevents close packing of CNOs. beilstein-journals.org |

| Raman Spectrum | Prominent G-band (~1580 cm⁻¹) | Increased D-band (~1350 cm⁻¹) intensity | Covalent bonding converts sp² carbon atoms to sp³-hybridized sites. nih.govbeilstein-journals.org |

| Processability | Limited | Enhanced | Improved solubility allows for easier integration into composite materials and devices. beilstein-journals.org |

Single-Walled Carbon Nanotubes (SWCNTs)

Similar to CNOs, single-walled carbon nanotubes (SWCNTs) suffer from strong van der Waals interactions that cause them to bundle together, rendering them insoluble. nih.gov Covalent sidewall functionalization is a key strategy to overcome this challenge. nih.gov The reaction with diazonium salts generated from aromatic amines is one of the most effective methods for this purpose. researchgate.net

The mechanism involves the in situ generation of a diazonium salt from this compound. This salt can then receive an electron from the electron-rich nanotube, leading to the release of nitrogen gas (N₂) and the formation of a highly reactive aryl radical. researchgate.net This radical subsequently attacks the sidewall of the SWCNT, forming a stable covalent bond. researchgate.netnih.gov This process not only improves solubility but also provides a functional "handle" on the nanotube surface that can be used for further chemical modifications or for building complex nanostructures. researchgate.netnih.gov

Modification of Carbon Nonwoven Fabrics

Carbon nonwoven fabrics are materials with significant potential in fields like biomedical engineering, particularly for tissue regeneration. nih.gov However, their surface often needs to be modified to improve biocompatibility and to allow for the attachment of bioactive molecules. The functionalization with diazonium salts derived from aromatic amines provides a robust method for achieving this. nih.gov

In a representative study, carbon nonwoven fabric was modified using 4-aminobenzoic acid (the parent acid of this compound) and isoamyl nitrite. nih.gov The reaction was conducted at 80 °C for 18 hours, resulting in the covalent attachment of carboxyphenyl groups to the fabric surface. nih.gov This initial modification served as a crucial platform for subsequent functionalization, such as the attachment of peptides that promote cell adhesion. nih.gov The study found that this surface modification significantly altered the physicochemical properties of the fabric, as detailed in the table below. nih.gov

Table 2: Physicochemical Changes in Carbon Nonwoven Fabric After Modification

| Parameter | Before Modification | After Modification with 4-Aminobenzoic Acid |

|---|---|---|

| Wettability (θ) | Higher | Reduced by ~50% |

| Surface Free Energy (SFE) | Similar to modified fabric | Remained similar to reference |

| Polar Component of SFE (γp) | Lower | Increased |

This research demonstrates how precursors like this compound can be used to tailor the surface properties of macroscopic carbon materials, enabling their use in advanced applications. nih.gov

Polymer Chemistry and Monomer Studies

The dual functionality of this compound, possessing both an amine group and a carboxyl group (in ester form), makes it a valuable molecule in polymer chemistry. It can act as a monomer for creating polymers and can participate in specialized polymerization processes.

Role as Monomers for Polymerization Processes

Molecules that contain both an amine and a carboxylic acid (or a derivative like an ester) on a single aromatic ring are classic examples of monomers for step-growth polymerization, specifically for the synthesis of aromatic polyamides (aramids). mdpi.com this compound fits this structural motif.

Through a polycondensation reaction, the amino group of one monomer molecule can react with the isopentyl carboxylate group of another, forming an amide bond and releasing isopentyl alcohol as a byproduct. This process, repeated thousands of times, leads to the formation of a long-chain polymer. The resulting polyamide would feature a rigid aromatic backbone, conferring properties such as high thermal stability and mechanical strength, characteristic of aramids. The presence of the isopentyl ester makes the monomer more soluble in organic solvents compared to its parent carboxylic acid, which can be advantageous for solution polymerization processes. mdpi.com

Controlled Polymerization and Photopolymerization

Controlled polymerization techniques are processes that allow for the precise formulation of a polymer's microstructure, including its molecular weight and architecture. nih.gov Photopolymerization, on the other hand, uses light as an external stimulus to initiate and propagate the polymerization reaction, offering spatial and temporal control. researchgate.net

Alkyl aminobenzoates, such as this compound, are well-known for their ability to absorb UV radiation. mdpi.com This property makes them suitable for use in photopolymerization systems, often as co-initiators. In such systems, the aminobenzoate can interact with a photoinitiator in an excited state to generate the free radicals necessary to start the polymerization of other monomers. epa.gov

Furthermore, the principles of photochemistry can be applied to controlled polymerization methods, such as photo-induced Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net The use of light-sensitive compounds can help regulate the concentration of active radical species, thereby controlling the growth of polymer chains. nih.govresearchgate.net The inherent photochemical properties of the aminobenzoate moiety suggest that this compound could be integrated into such advanced systems, either as a modifying agent, a co-initiator, or as part of a monomer designed specifically for light-mediated controlled polymerization. epa.govdigitellinc.com

Ultraviolet Absorption for Material Protection

The 4-aminobenzoate structure is a well-known chromophore that effectively absorbs ultraviolet radiation, particularly in the UVB range (280–320 nm). This property makes esters of 4-aminobenzoic acid, including the isopentyl ester, valuable as UV absorbers for protecting various materials from photodegradation. nih.gov

The primary mechanism by which this compound protects materials from UV radiation is through the absorption of high-energy photons. scconline.orggoogle.com The process can be summarized as follows:

Photon Absorption : The π-electron system within the aromatic ring of the molecule absorbs the energy from a UV photon. scconline.org

Electronic Excitation : This absorption of energy promotes the molecule from its stable ground state to a higher-energy, electronically excited state. google.com

Energy Dissipation : The excited molecule rapidly returns to its ground state. The absorbed energy is dissipated through non-destructive pathways, primarily as thermal energy (heat). This process effectively converts harmful UV radiation into a much less damaging form. scconline.org

By undergoing this cycle repeatedly, molecules of this compound can dissipate large amounts of UV energy, thereby shielding the underlying material from the photochemical reactions that lead to degradation, such as bond cleavage, color fading, and loss of mechanical strength. google.comspecialchem.com

To be effective, UV absorbers must be stably integrated into the material they are intended to protect. This compound can be incorporated into non-biological materials through several methods.

Physical Blending : The compound can be used as an additive, where it is physically mixed into a polymer matrix before processing. The non-polar isopentyl chain enhances its miscibility and compatibility with various plastics, reducing the likelihood of it leaching from the final product. mdpi.com

Intercalation : In a more advanced approach, aminobenzoate esters have been successfully immobilized within the layers of inorganic materials. For example, research on ethyl 4-aminobenzoate has shown it can be intercalated into the interlayer space of synthetic mica, creating a stable composite material with efficient UV screening properties. elsevierpure.com A similar application would be feasible for the isopentyl derivative.

Reactive Grafting : The primary amine group on this compound allows it to be chemically bonded to a polymer backbone. For instance, it can react with polymers containing anhydride (B1165640) functionalities, such as maleic anhydride copolymers. The amine group opens the anhydride ring to form a stable amic acid linkage, covalently attaching the UV-absorbing moiety to the polymer. google.com This method of grafting ensures permanent protection, as the UV absorber cannot be physically extracted or migrate out of the material over time.

Electrochemical Sensor Development

The development of advanced electrochemical sensors often relies on the precise modification of electrode surfaces to achieve selectivity and sensitivity towards a specific analyte. The chemical structure of this compound makes it suitable for such surface functionalization techniques.

A robust and widely used method for modifying conductive and semiconductive surfaces is the electrochemical grafting of aryl diazonium salts. mdpi.comnih.gov This process utilizes the aromatic amine group of a molecule like this compound to create a highly stable, covalent bond with an electrode surface. ifremer.frresearchgate.net The functionalization process occurs in two primary steps, as detailed in Table 2.

Table 2: Steps for Electrode Functionalization

| Step | Procedure | Chemical Transformation |

|---|---|---|

| 1. Diazotization | The aromatic amine (this compound) is reacted in situ with a nitrosating agent (e.g., sodium nitrite) in an acidic solution. | The primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺). |

| 2. Electrochemical Grafting | A negative potential is applied to the electrode, causing the in-situ generated diazonium salt to be electrochemically reduced. | The diazonium group loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical. This radical immediately attacks the electrode surface, forming a strong covalent carbon-surface bond. |

This electrografting method results in a densely packed organic layer that is strongly anchored to the electrode. mdpi.comnih.gov The thickness of this layer, from a monolayer to a multilayer, can be controlled by adjusting reaction conditions such as the concentration of the diazonium salt. nih.gov Once this compound is grafted, the electrode surface is functionalized with exposed isopentyl ester groups. This tailored surface can alter the electrode's properties, such as its hydrophobicity, and can serve as a platform for the subsequent attachment of other molecules, forming the basis for a highly specific electrochemical sensor.

Analytical Method Development and Validation

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power. For Isopentyl 4-aminobenzoate (B8803810), an ester of p-aminobenzoic acid (PABA), both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are highly suitable.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar to nonpolar compounds like Isopentyl 4-aminobenzoate. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically alkyl-silica like C8 or C18) and a polar mobile phase.

The development of an HPLC method would involve optimizing several parameters to achieve a symmetric peak with adequate retention and resolution from potential impurities or degradation products. Key variables include the organic modifier in the mobile phase (acetonitrile or methanol), the aqueous component (water or buffer), pH, and column temperature. sielc.comsielc.com UV detection is appropriate, given the chromophore (the aminobenzoate moiety) present in the molecule. nih.gov Methods developed for similar compounds, such as Butyl 4-aminobenzoate, often utilize a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid on a C18 or similar reversed-phase column. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~290-310 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of aromatic amines. researchgate.netsemanticscholar.org This technique utilizes HPTLC plates with a smaller particle size stationary phase (e.g., silica (B1680970) gel 60 F254) compared to conventional TLC, resulting in better resolution and sensitivity. researchgate.net

For this compound, a normal-phase HPTLC method would be developed. The selection of the mobile phase is crucial and typically involves a mixture of nonpolar and polar organic solvents. jfda-online.com After development, quantification is performed using a densitometer, which scans the plate at the wavelength of maximum absorbance for the compound. The method's suitability for separating aromatic amine isomers has been demonstrated, which is relevant for purity testing. akjournals.com

Table 2: Potential HPTLC Method Parameters for this compound

| Parameter | Condition |

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |

| Sample Application | Bandwise application using an automated applicator |

| Mobile Phase | Toluene (B28343) : Ethyl Acetate (B1210297) : Formic Acid (e.g., 7:2:1, v/v/v) |

| Development | In a twin-trough chamber to a distance of 80 mm |

| Densitometric Scanning | Reflectance-absorbance mode at λmax (~295 nm) |

Spectrophotometric Determination Methods

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness. ijrar.orgajpaonline.com For this compound, methods can be based on its inherent UV absorbance or through derivatization reactions that produce a colored product measurable in the visible region.

Charge Transfer Complexation for Quantification

This method involves the reaction of an electron donor with an electron acceptor to form a colored charge-transfer (CT) complex. The primary aromatic amino group in this compound acts as an n-electron donor, which can react with a π-acceptor like p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). asianpubs.orgresearchgate.net The formation of this intensely colored complex in a suitable organic solvent allows for spectrophotometric quantification. rasayanjournal.co.in The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the drug. researchgate.net This technique has been successfully applied to various primary aromatic amines. rasayanjournal.co.in

Diazotization and Coupling Reactions for Azo Dye Formation

A classic and highly sensitive method for quantifying primary aromatic amines is through a diazotization-coupling reaction. rjptonline.orgrjptonline.orgresearchgate.net This two-step process involves:

Diazotization: The primary amino group of this compound is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at a low temperature (0-5°C) to form a diazonium salt. ajchem-a.com

Coupling: The resulting diazonium salt is then coupled with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine or 1-naphthylamine-7-sulphonic acid (1-NASA), in an alkaline or acidic medium to form a stable and intensely colored azo dye. rjptonline.orgresearchgate.net